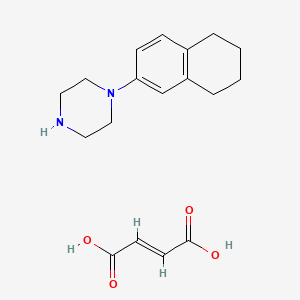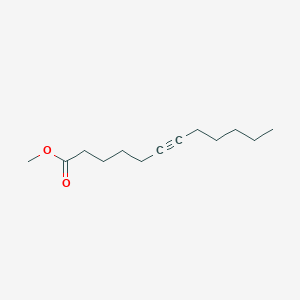![molecular formula C25H36N2O B14607602 (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene CAS No. 60692-76-4](/img/structure/B14607602.png)
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound is notable for its unique substituents: a 2-methylbutyl group on one phenyl ring and an octyloxy group on the other. These substituents can significantly influence the compound’s physical and chemical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.
For this specific compound, the starting materials would be 4-(2-methylbutyl)aniline and 4-(octyloxy)aniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, typically involves large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction can convert the diazene group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzenes depending on the electrophile used.
科学的研究の応用
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced isomerization.
Medicine: Explored for drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
作用機序
The mechanism of action of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene primarily involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its (E) and (Z) isomers. This photoresponsive behavior allows it to act as a molecular switch, influencing various molecular targets and pathways, such as altering the conformation of proteins or disrupting cellular processes.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with no substituents.
Disperse Orange 3: An azobenzene derivative used as a dye.
4,4’-Dihydroxyazobenzene: An azobenzene with hydroxyl groups.
Uniqueness
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The 2-methylbutyl and octyloxy groups can influence the compound’s solubility, stability, and photoresponsive behavior, making it suitable for specialized applications that other azobenzenes may not fulfill.
特性
CAS番号 |
60692-76-4 |
|---|---|
分子式 |
C25H36N2O |
分子量 |
380.6 g/mol |
IUPAC名 |
[4-(2-methylbutyl)phenyl]-(4-octoxyphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-4-6-7-8-9-10-19-28-25-17-15-24(16-18-25)27-26-23-13-11-22(12-14-23)20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
InChIキー |
QQAPBVIXDXEGHV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
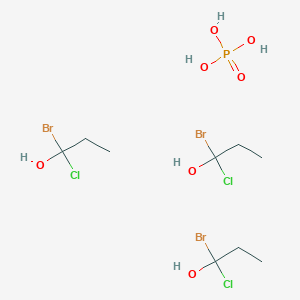
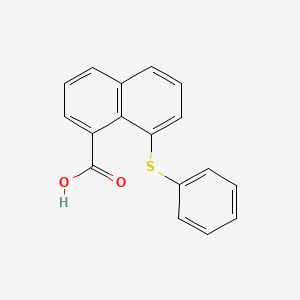
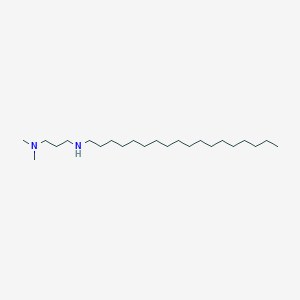
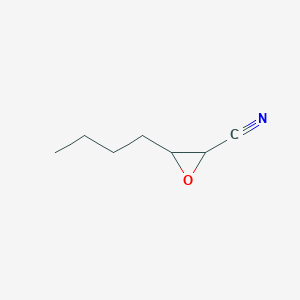
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
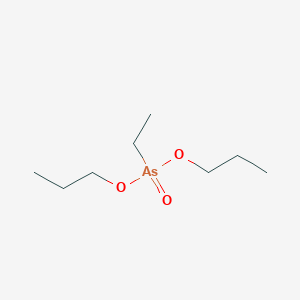
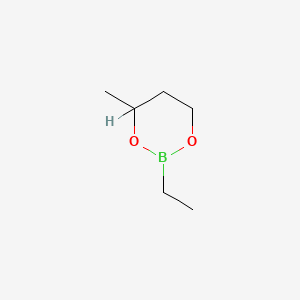
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
